Naphthalene green

Catalog No.
S1778148
CAS No.
13158-69-5
M.F
C27H27ClN2
M. Wt
414.977
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene green

CAS Number

13158-69-5

Product Name

Naphthalene green

IUPAC Name

[4-[[4-[4-(dimethylamino)phenyl]naphthalen-1-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride

Molecular Formula

C27H27ClN2

Molecular Weight

414.977

InChI

InChI=1S/C27H27N2.ClH/c1-28(2)23-14-9-20(10-15-23)19-22-13-18-26(27-8-6-5-7-25(22)27)21-11-16-24(17-12-21)29(3)4;/h5-19H,1-4H3;1H/q+1;/p-1

InChI Key

WQKHVLOAWKJNKP-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=C4C=CC(=[N+](C)C)C=C4.[Cl-]

Synonyms

NAPHTHALENE GREEN

Application in Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: This application falls under the field of Material Science and Engineering .

Summary of the Application: “Naphthalene green” is used in the fabrication of narrowband organic light-emitting diodes (OLEDs). The compound is attractive due to its ability to emit light in a narrow band .

Methods of Application or Experimental Procedures: The compound is synthesized by fusing the meta-positioned double boron framework with two naphthalene moieties. This fusion is a simple yet effective tactic to red-shift emissions while keeping a small full-width at half-maximum (FWHM) .

Results or Outcomes: The emitters named BN-NAP and BN-ANAP, emitting green light at 511 and 518 nm with small FWHM of 26 and 20 nm, respectively. Utilizing BN-ANAP as the emitter, high-performance narrowband pure-green OLEDs have been assembled, achieving a maximum external quantum efficiency (EQE max) as high as 21.0% with small efficiency roll-off .

Application in Agriculture

Specific Scientific Field: This application falls under the field of Agronomy .

Summary of the Application: “Naphthalene green” is used in the form of Naphthalene Acetic Acid (NAA) for the growth and productivity of cucumbers (Cucumis sativas L.) under high temperatures in semi-arid areas .

Methods of Application or Experimental Procedures: NAA is applied foliarly to the cucumber plants. It stimulates cell elongation, cell division, photosynthesis, RNA synthesis, membrane permeability, elongation of shoot, and water uptake .

Results or Outcomes: The application of NAA has shown to improve the productivity of cucumber plants exposed to heat stress, especially in arid and semi-arid regions .

Naphthalene green, also known as naphthalene yellow or naphthalene green dye, is a synthetic organic compound primarily used as a dye in various applications. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, which consists of two fused benzene rings. The compound exhibits a distinctive green color and is notable for its stability and solubility in organic solvents. Naphthalene green is often utilized in textiles, inks, and coatings due to its vibrant hue and resistance to fading under light exposure.

, particularly oxidation and reduction processes. For instance, when reacted with hydroxyl radicals, naphthalene can form various oxidation products such as nitronaphthalenes and naphthenols . The oxidation mechanism typically involves the addition of hydroxyl radicals to the aromatic ring, leading to the formation of radical intermediates that can further react with oxygen or other radicals .

Additionally, naphthalene green can participate in redox reactions where it acts as a reducing agent. The compound's radical anion can be generated through the reduction of naphthalene, which has significant implications in organic synthesis and materials science .

Naphthalene green can be synthesized through several methods:

  • Direct Sulfonation: This method involves the sulfonation of naphthalene using sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups into the aromatic structure.
  • Nitration: Naphthalene can be nitrated using a mixture of concentrated nitric and sulfuric acids, producing nitronaphthalenes that can be further processed to yield naphthalene green.
  • Reduction Reactions: The reduction of nitronaphthalenes using reducing agents like lithium aluminum hydride can yield various derivatives, including naphthalene green .

These methods allow for the production of high-purity naphthalene green suitable for industrial applications.

Naphthalene green finds use in several fields:

  • Textiles: As a dye for fabrics due to its vibrant color and stability.
  • Inks: Utilized in printing inks where bright colors are desired.
  • Coatings: Employed in protective coatings for its aesthetic qualities and durability.
  • Biological Research: Investigated for its potential roles in biological assays and studies involving metabolic pathways .

Interaction studies involving naphthalene green primarily focus on its reactivity with other chemical species. For example, studies have explored its interactions with hydroxyl radicals during atmospheric oxidation processes, revealing insights into its environmental behavior and degradation pathways . Additionally, research on its interactions with biological molecules could provide information on potential toxicity and metabolic effects.

Naphthalene green shares structural similarities with several other compounds derived from naphthalene or related polycyclic aromatic hydrocarbons. Here are some comparable compounds:

CompoundDescriptionUnique Features
NaphtholHydroxyl derivative of naphthaleneExhibits strong antibacterial properties
AnthraceneThree fused benzene ringsUsed in organic semiconductor applications
PhenanthreneThree fused benzene ringsKnown for its photophysical properties
NaphthaleneParent compound of naphthalene derivativesCommonly used as a precursor for various dyes

Naphthalene green is unique due to its specific functionalization that imparts distinct dyeing properties not found in these other compounds. Its stability and solubility make it particularly suitable for industrial applications where performance under varying conditions is critical.

Dates

Modify: 2024-04-14

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